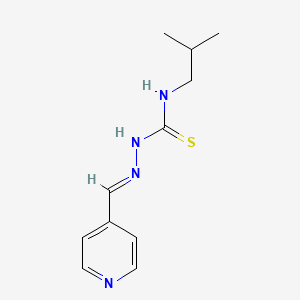
Isonicotinaldehyde N-isobutylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinaldehyde N-isobutylthiosemicarbazone is a chemical compound with the molecular formula C11H16N4S and a molecular weight of 236.337 It is known for its unique structure, which includes a pyridine ring and a thiosemicarbazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinaldehyde N-isobutylthiosemicarbazone typically involves the reaction of isonicotinaldehyde with N-isobutylthiosemicarbazide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Isonicotinaldehyde N-isobutylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Isonicotinaldehyde N-isobutylthiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Mecanismo De Acción
The mechanism of action of Isonicotinaldehyde N-isobutylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Picolinaldehyde: A related compound with a similar pyridine ring structure.
Nicotinaldehyde: Another pyridine derivative with comparable reactivity.
Isonicotinaldehyde: The parent compound from which Isonicotinaldehyde N-isobutylthiosemicarbazone is derived.
Uniqueness: this compound stands out due to its thiosemicarbazone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyridine derivatives .
Propiedades
Número CAS |
6622-82-8 |
|---|---|
Fórmula molecular |
C11H16N4S |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3-[(E)-pyridin-4-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-9(2)7-13-11(16)15-14-8-10-3-5-12-6-4-10/h3-6,8-9H,7H2,1-2H3,(H2,13,15,16)/b14-8+ |
Clave InChI |
GWYHBBSOKQEKRU-RIYZIHGNSA-N |
SMILES isomérico |
CC(C)CNC(=S)N/N=C/C1=CC=NC=C1 |
SMILES canónico |
CC(C)CNC(=S)NN=CC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


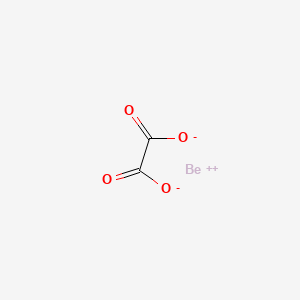


![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
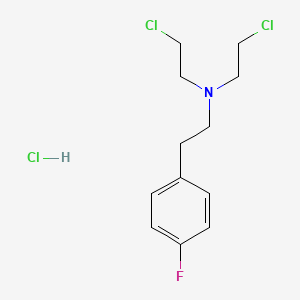
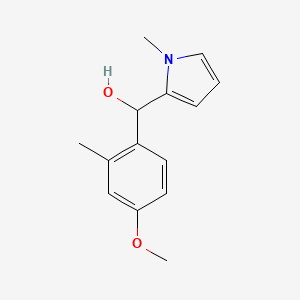
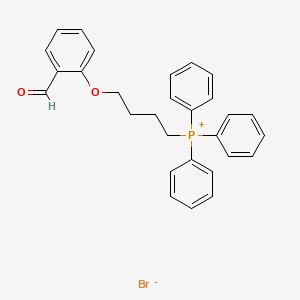
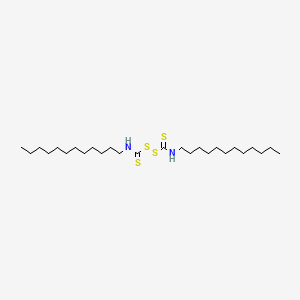
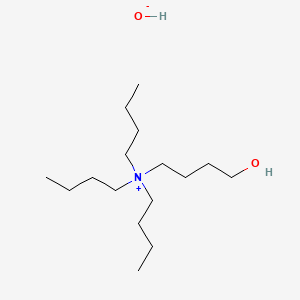


![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

